

WKYMVM-NH2 TFA Signaling in Neutrophils: An In-depth Technical Guide

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Compound of Interest		
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Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVM-NH2, is a potent agonist of formyl peptide receptors (FPRs) and a significant modulator of neutrophil function.[1][2] As a key component of the innate immune system, neutrophils are the first line of defense against invading pathogens. Their functions, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), are tightly regulated by complex signaling networks. WKYMVM-NH2 has emerged as a valuable tool for dissecting these pathways due to its high affinity and specific activation of neutrophil responses.[1][3][4] This technical guide provides a comprehensive overview of the signaling pathways activated by WKYMVM-NH2 in neutrophils, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways of WKYMVM-NH2 in Neutrophils

WKYMVM-NH2 primarily exerts its effects by binding to Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[1][5] In humans, three FPRs have been identified: FPR1, FPR2 (also known as FPRL1), and FPR3. WKYMVM-NH2 exhibits the highest affinity for FPR2, with weaker affinity for FPR1 and FPR3.[1][4][5] Upon binding, it



initiates a cascade of intracellular signaling events that orchestrate a range of neutrophil effector functions.[3][6]

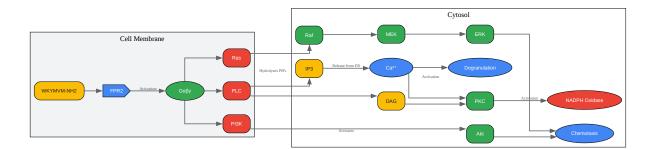
The activation of FPRs by WKYMVM-NH2 leads to the dissociation of the heterotrimeric G protein into its $G\alpha$ and $G\beta\gamma$ subunits. These subunits then trigger multiple downstream signaling pathways:

- Phospholipase C (PLC) Pathway: The activated G protein subunits stimulate PLC, which
 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
 (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum,
 leading to the release of stored intracellular calcium (Ca2+).[1] DAG, in conjunction with the
 elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1]
- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: WKYMVM-NH2 also activates the PI3K/Akt signaling cascade.[1][6] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the activation of Akt, which plays a crucial role in cell survival, proliferation, and migration.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras-Raf-MEK-ERK pathway, a key MAPK cascade, is also stimulated by WKYMVM-NH2.[1] This pathway is involved in regulating a wide array of cellular processes, including gene expression, proliferation, and differentiation.

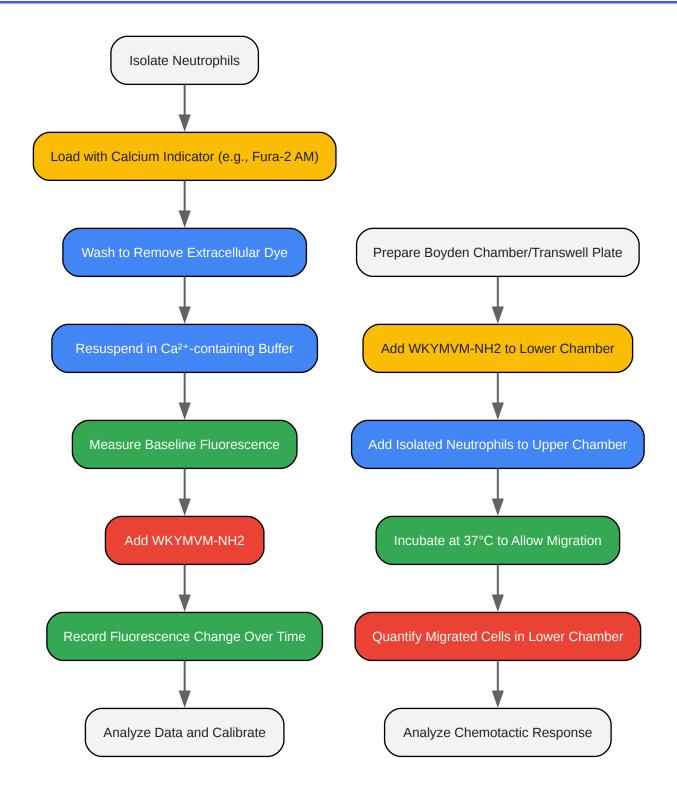
These primary signaling pathways converge to regulate critical neutrophil functions, including chemotaxis, degranulation, phagocytosis, and the production of superoxide anions via NADPH oxidase activation.[3][4][6]

Visualizing the WKYMVM-NH2 Signaling Network









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